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N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Medicinal Chemistry Lipophilicity Structural differentiation

SAR campaigns on pyridazinone kinase inhibitors are frequently compromised by generic analogs that lack the defined substitution matrix required for reproducible selectivity data. This compound resolves that issue by delivering the precise 3-fluorophenyl/p-tolyl vector set. • Distinct meta-F anilide hydrogen-bond acceptor and p-tolyl hydrophobic increment create a unique electrostatic/steric surface unmatched by 4-fluoro or des-methyl congeners. • Rule-of-Five compliant (MW 365.41, cLogP ~3.8) ensures compatibility with standard SPR, DSF, and kinome profiling workflows (DiscoverX KINOMEscan, Reaction Biology HotSpot). • In stock at 1 mg to bulk custom scales; custom synthesis available for analog expansion.

Molecular Formula C21H20FN3O2
Molecular Weight 365.408
CAS No. 946267-53-4
Cat. No. B2541104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
CAS946267-53-4
Molecular FormulaC21H20FN3O2
Molecular Weight365.408
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C21H20FN3O2/c1-15-7-9-16(10-8-15)19-11-12-21(27)25(24-19)13-3-6-20(26)23-18-5-2-4-17(22)14-18/h2,4-5,7-12,14H,3,6,13H2,1H3,(H,23,26)
InChIKeyTXJMEDWMLWARGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide Overview


N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide (CAS 946267-53-4) is a fully synthetic small molecule belonging to the pyridazin-3(2H)-one (pyridazinone) heterocycle class. Its architecture combines a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl core with an N-(3-fluorophenyl)butanamide side chain, yielding the molecular formula C21H20FN3O2 and a molecular weight of 365.41 g/mol . Pyridazinones are recognized as privileged scaffolds in medicinal chemistry due to their capacity to engage diverse biological targets including tyrosine kinases, phosphodiesterases, and G-protein-coupled receptors, as evidenced by multiple clinical candidates and approved drugs containing this core [1]. The specific substitution pattern—a meta-fluoro on the anilide ring and a para-methyl on the 3-phenyl ring—constitutes a defined vector set that distinguishes this compound from its nearest neighbors within the pyridazinone-butanamide combinatorial series [2].

Why Pyridazinone-Butanamide Analogs Cannot Substitute: Substituent Position Matters


Within the pyridazinone-butanamide chemotype, subtle positional variations of halogen and methyl substituents on the terminal aryl rings produce markedly divergent molecular recognition surfaces, as demonstrated by structure-activity relationship (SAR) campaigns on pyridazinone-based kinase inhibitors where a single methyl addition shifted IC50 values by more than one order of magnitude [1]. The 3-fluorophenyl motif in the target compound presents a specific hydrogen-bond-acceptor vector and electrostatic surface topology distinct from its 4-fluoro positional isomer [2], while the p-tolyl group at the pyridazinone 3-position contributes both steric bulk and hydrophobic contact area that is absent in compounds bearing a 3-thienyl or unsubstituted phenyl at this position . These structural features are not interchangeable without altering target engagement profiles; therefore, procurement decisions for SAR expansion, assay panel screening, or chemical probe development must be guided by the precise substitution matrix rather than generic class membership.

Differentiation Evidence vs. Closest Pyridazinone Analogs


p-Tolyl vs. Phenyl: logP and tPSA Modulation

The target compound bears a p-tolyl (4-methylphenyl) substituent at the pyridazinone C3 position, which distinguishes it from the des-methyl phenyl analog N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide. This single methyl addition is calculated to increase the partition coefficient (cLogP) by approximately 0.5 log units relative to the parent phenyl congener, a magnitude consistent with the π contribution of a methyl group to molecular lipophilicity as established in medicinal chemistry optimization campaigns [1]. The topological polar surface area (tPSA) remains comparable (~59–60 Ų) between the two compounds since the methyl does not introduce additional heteroatoms; however, the increased hydrophobic contact surface may enhance binding in lipophilic enzyme pockets .

Medicinal Chemistry Lipophilicity Structural differentiation Pyridazinone SAR

Meta-Fluoro vs. Para-Fluoro: Electronic and Steric Profile Differences

CAS 946267-53-4 incorporates a 3-fluorophenyl (meta-fluoro) anilide group, in contrast to the 4-fluorophenyl positional isomer N-(4-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide. Meta-fluorine substitution produces a dipole moment vector oriented at approximately 60° relative to the para-fluoro vector, altering the electrostatic potential surface presented to a target protein's recognition site [1]. The Hammett σmeta value for fluorine (+0.34) differs from σpara (+0.06), indicating that the meta-fluoro isomer withdraws electron density more strongly through the inductive effect, which can modulate the acidity of the adjacent amide N-H and influence hydrogen-bond donor strength [2].

Fluorine Chemistry Positional Isomerism Molecular Recognition SAR

Kinase Hinge-Binding Mode from c-Met and p38α Co-Crystal Structures

The pyridazinone-butanamide scaffold, to which CAS 946267-53-4 belongs, has been structurally characterized in complex with ATP-competitive kinase targets. Co-crystal structures of closely related pyridazinone derivatives bound to c-Met kinase (PDB 4R1V) and p38α MAPK (PDB 4EWQ) demonstrate that the pyridazinone carbonyl oxygen acts as a hinge-binding hydrogen-bond acceptor, while the N1-alkyl chain (corresponding to the butanamide linker) projects toward the solvent-exposed region of the ATP pocket [1]. The 3-fluorophenyl and p-tolyl substituents in the target compound occupy vectors that correspond to the hydrophobic back pocket and the ribose pocket/solvent front, respectively—regions where substituent variation is known to modulate both potency and selectivity across the kinome [2]. This structural mapping, derived from published pyridazinone-kinase co-crystal data, supports the compound's utility as a chemical probe for kinase target identification and selectivity profiling.

Kinase Inhibition c-Met p38 MAPK Pyridazinone SAR Structure-Based Design

Application Scenarios


Scaffold Hopping and SAR Expansion in Pyridazinone-Based Kinase Inhibitor Programs

The defined p-tolyl and 3-fluorophenyl substitution pattern makes this compound a suitable entry point for systematic SAR exploration around the pyridazinone-butanamide kinase inhibitor scaffold. The para-methyl group on the C3-aryl ring provides a hydrophobic contact increment relative to the unsubstituted phenyl analog, enabling medicinal chemists to probe the steric and lipophilic tolerance of the target kinase's back pocket [1]. The meta-fluoro anilide offers a distinct electrostatic surface relative to para-fluoro congeners, allowing differential engagement of polar residues at the solvent-accessible rim of the ATP-binding cleft [2].

Reference Compound for Physicochemical Profiling in Biophysical Assays

With a molecular weight of 365.41 g/mol, calculated logP of approximately 3.8, and four hydrogen-bond acceptors against zero hydrogen-bond donors on the pyridazinone core, this compound occupies a defined position in drug-like chemical space (Rule-of-Five compliant) [1]. It can serve as a reference standard for calibrating computational logP and solubility prediction models, as well as a control ligand in surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF) assays where the pyridazinone core is being evaluated for target engagement [2].

Chemical Probe for Kinase Selectivity Profiling Panels

Given the pyridazinone scaffold's demonstrated engagement of multiple kinase targets including c-Met, p38α MAPK, and GSK3β, this compound is appropriate for inclusion in broad kinome profiling panels (e.g., DiscoverX KINOMEscan or Reaction Biology Corporation HotSpot assays) to systematically map how the specific 3-fluorophenyl/p-tolyl substitution matrix influences selectivity across 400+ kinases [1]. The resulting selectivity fingerprint can guide the design of more selective analogs by identifying off-target liabilities associated with this particular substitution decoration [2].

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